Structural Differentiation from Potent MAO-B Inhibitor PSB-1410
The core scaffold of 3-Methyl-1H-indole-5-carboxamide is structurally distinct from the highly potent MAO-B inhibitor N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410). While the latter exhibits an IC50 of 0.227 nM against human MAO-B [1], this potency is contingent upon its specific N-(3,4-dichlorophenyl) substitution [1]. 3-Methyl-1H-indole-5-carboxamide lacks this N-aryl group, and its 3-methyl substitution confers different electronic and steric properties, positioning it as a synthetic precursor for generating novel analogs rather than a direct competitor to established inhibitors. Its value lies in enabling the exploration of chemical space inaccessible to the unsubstituted 1H-indole-5-carboxamide scaffold.
| Evidence Dimension | Structural Feature & Biological Activity |
|---|---|
| Target Compound Data | Core structure: 3-Methyl-1H-indole-5-carboxamide (No direct activity data available). |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410); IC50 = 0.227 nM (human MAO-B). |
| Quantified Difference | Not applicable; this is a qualitative structural comparison highlighting the target compound's role as a building block vs. the comparator's role as a highly potent, functionalized end-product. |
| Conditions | In vitro enzyme inhibition assay [1] |
Why This Matters
This distinction is critical for procurement; the compound is selected for its synthetic utility as a versatile building block, not for direct pharmacological application.
- [1] Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6679–6703. View Source
